1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative featuring a substituted phenyl group at the 1-position (4-diethylamino-2-methylphenyl) and a 5-oxopyrrolidin-3-yl moiety at the 3-position, which is further substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-5-26(6-2)20-11-12-21(17(4)13-20)25-23(29)24-18-14-22(28)27(15-18)19-9-7-16(3)8-10-19/h7-13,18H,5-6,14-15H2,1-4H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAYVFHUNYTJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves multiple steps. One common synthetic route starts with the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine. This intermediate is then cyclized and decarboxylated to form 7-(diethylamino)-2H-chromen-2-one.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, modulating their activity. The pyrrolidinyl urea moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares key motifs with several urea derivatives documented in the literature:
Key Observations :
- Diethylamino vs. Morpholino Groups: The target compound’s diethylamino group (electron-donating) contrasts with morpholino groups in Doramapimod and compound 12, which enhance solubility and hydrogen-bonding capacity .
- Pyrrolidinone vs. Pyrazole/Triazine Cores: The 5-oxopyrrolidinone ring may confer different conformational preferences compared to pyrazole (Doramapimod) or triazine (compound 12), impacting target selectivity .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The 5-oxopyrrolidinone moiety in the target compound likely participates in hydrogen-bonding networks, similar to patterns observed in urea-based crystals (e.g., N–H···O interactions) .
Pharmacological Potential
- Kinase Inhibition : Doramapimod’s p38 MAPK inhibition highlights the role of urea derivatives in modulating kinase activity, a plausible pathway for the target compound .
- Metabolic Stability: The diethylamino group may enhance metabolic stability compared to morpholino or methoxy substituents, which are prone to oxidative metabolism .
Biological Activity
The compound 1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is , and its structure features a urea linkage connecting two aromatic moieties, which may influence its biological properties.
Biological Activity Overview
Research indicates that urea derivatives can exhibit a range of biological activities, including:
- Antimalarial Activity : Urea derivatives have been explored for their efficacy against Plasmodium falciparum, the causative agent of malaria. A study showed that certain urea-substituted compounds demonstrated significant antimalarial activity with IC50 values as low as 0.09 µM against the chloroquine-resistant strain 3D7 .
- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated on mammalian cell lines such as HepG2, revealing varying degrees of toxicity which are essential for assessing their therapeutic potential .
- Enzyme Inhibition : Urea derivatives have also been investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, with some compounds showing strong inhibitory activity. For instance, certain synthesized derivatives exhibited IC50 values below 5 µM, indicating potent enzyme inhibition .
Antimalarial Activity
A study focused on the modification of urea derivatives aimed at enhancing their selectivity and potency against P. falciparum. The results indicated that compounds with specific structural modifications (e.g., substitution at the 3-position of the urea) significantly improved their antimalarial properties while maintaining low cytotoxicity in mammalian cells .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.09 | 54 |
| Compound B | 0.5 | 30 |
| Compound C | 7.2 | 10 |
Enzyme Inhibition Studies
In another study, a series of urea derivatives were synthesized and tested for their inhibitory effects on AChE and urease. The results highlighted several compounds with promising inhibitory activity:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound D | 1.5 | 2.14 |
| Compound E | 0.63 | 1.21 |
| Compound F | 6.28 | 2.39 |
These findings suggest that the structural characteristics of the urea moiety play a crucial role in determining biological activity.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these urea derivatives and target enzymes or receptors. The predicted binding modes suggest that hydrogen bonding and hydrophobic interactions are key to the efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
